molecular formula C21H26N2O3 B10846958 benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime

benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime

Cat. No.: B10846958
M. Wt: 354.4 g/mol
InChI Key: QGTJCMKYCHZBTK-OQKWZONESA-N
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Chemical Reactions Analysis

Benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding nitroso derivative.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can undergo nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

[(E)-benzylideneamino] N-(4-heptoxyphenyl)carbamate

InChI

InChI=1S/C21H26N2O3/c1-2-3-4-5-9-16-25-20-14-12-19(13-15-20)23-21(24)26-22-17-18-10-7-6-8-11-18/h6-8,10-15,17H,2-5,9,16H2,1H3,(H,23,24)/b22-17+

InChI Key

QGTJCMKYCHZBTK-OQKWZONESA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2

Origin of Product

United States

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